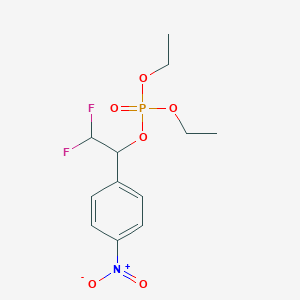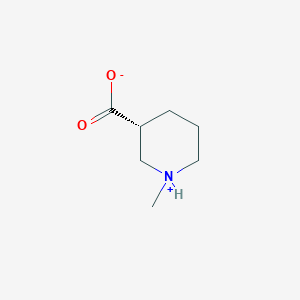
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.
Hydrothermal Methods: This involves the use of high-pressure and high-temperature water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent quality. The use of catalysts and automated systems is common to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system involved . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid include those with analogous structures and reactivity. Examples include:
Formaldehyde: Known for its reactivity and widespread industrial applications.
Aminocaproic Acid: Used in medical applications for its antifibrinolytic properties.
Tranexamic Acid: Similar in function to aminocaproic acid but more potent.
Uniqueness
This compound is unique due to its specific structural features and reactivity profile. It offers distinct advantages in terms of selectivity and efficiency in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.2C2HF3O2/c2*9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h2*1-7,9H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAGEXXQYRRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN.C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F6N4O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-O-tert-butyl 2-O-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8049383.png)
![6-Bromo-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8049393.png)






![Tert-butyl (1r,4r)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8049431.png)
![cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8049457.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B8049466.png)



